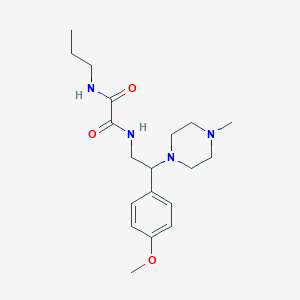

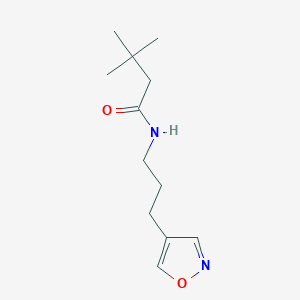

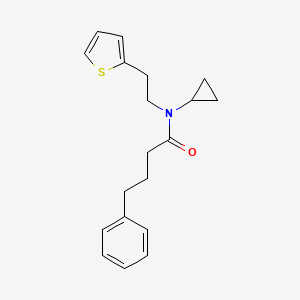

N1-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-propyloxalamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N1-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-propyloxalamide, commonly known as MP-10, is a chemical compound that has gained significant attention in the scientific community due to its potential in treating various medical conditions. MP-10 is a selective agonist of the μ-opioid receptor, which is primarily responsible for the analgesic effects of opioids.

Aplicaciones Científicas De Investigación

Arylpiperazine Derivatives as Serotonin Ligands

Arylpiperazine derivatives, including those structurally related to N1-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-propyloxalamide, have been studied for their high affinity as ligands for serotonin (5-HT) receptors. These compounds demonstrate significant interactions with 5-HT1A serotonin receptors, with modifications in the aryl portion and piperazine 4-substituent influencing their binding affinity. Derivatives have been developed with the aim of enhancing affinity for 5-HT1A sites while decreasing affinity for 5-HT1B sites, indicating their potential for targeted pharmacological applications (Glennon, Naiman, Lyon, & Titeler, 1988).

Role of Linkers in Ligand Affinity

The role of linkers between the triazine moiety and an aromatic substituent in derivatives similar to N1-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-propyloxalamide has been explored for their affinity to the human serotonin 5-HT6 receptor. The introduction of different linkers, such as ethyl, ethenyl, or oxyalkyl chains, can significantly impact the compounds' affinity for 5-HT6R, demonstrating the importance of structural modifications in designing receptor-specific ligands (Łażewska et al., 2019).

Anticonvulsant and Antidepressant Properties

Research on arylpiperazine derivatives has also revealed their potential as hybrid anticonvulsant agents, combining chemical fragments of known antiepileptic drugs. These compounds exhibit broad-spectrum activity across various preclinical seizure models, highlighting their potential for the development of new antiepileptic and possibly antidepressant medications (Kamiński et al., 2015).

ABCB1 Inhibitors

Arylpiperazine derivatives have been investigated for their ability to inhibit ABCB1 activity, a critical factor in drug resistance. By linking the 2-[(3-methoxyphenylethyl)phenoxy] moiety to different basic nuclei, compounds with potent inhibitory activity on ABCB1 have been developed, underscoring the therapeutic potential of arylpiperazine derivatives in overcoming drug resistance (Colabufo et al., 2008).

Propiedades

IUPAC Name |

N'-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]-N-propyloxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H30N4O3/c1-4-9-20-18(24)19(25)21-14-17(23-12-10-22(2)11-13-23)15-5-7-16(26-3)8-6-15/h5-8,17H,4,9-14H2,1-3H3,(H,20,24)(H,21,25) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUEWNVOFSDUUGV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)C(=O)NCC(C1=CC=C(C=C1)OC)N2CCN(CC2)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H30N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-propyloxalamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

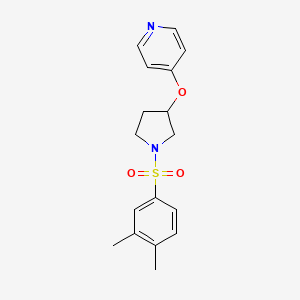

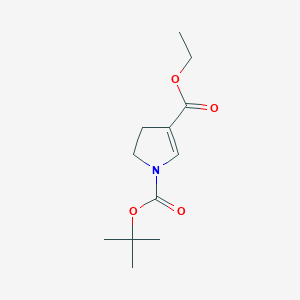

![(2Z)-2-[(4-benzoylphenyl)imino]-6-methoxy-2H-chromene-3-carboxamide](/img/structure/B2972135.png)

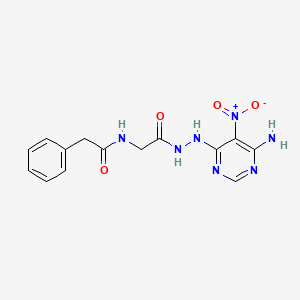

![Methyl 4-{[4-(benzyloxy)phenyl]amino}-6-ethylquinoline-2-carboxylate](/img/structure/B2972145.png)

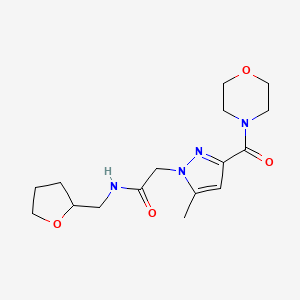

![2-(1H-benzo[d]imidazol-1-yl)-1-(7-(o-tolyl)-1,4-thiazepan-4-yl)ethanone](/img/structure/B2972146.png)

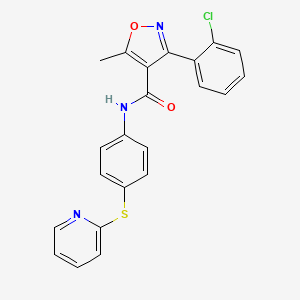

![N-(4-(N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)sulfamoyl)phenyl)acetamide](/img/structure/B2972148.png)

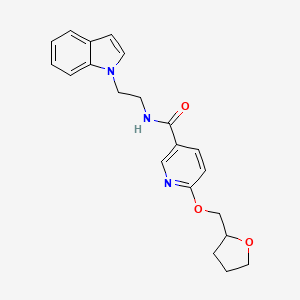

![(Z)-ethyl 2-((4-nitrobenzoyl)imino)-5-oxo-1-((tetrahydrofuran-2-yl)methyl)-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2972154.png)